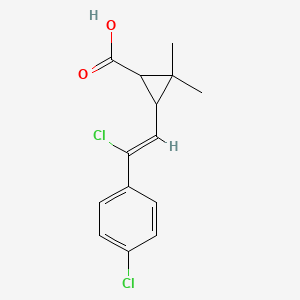

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Derivation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic structures containing multiple functional groups. The base structure consists of a cyclopropane ring bearing a carboxylic acid functional group at position 1, which serves as the primary reference point for numbering. The cyclopropane ring carries two methyl substituents at position 2, creating a gem-dimethyl substitution pattern that significantly influences the compound's steric environment.

The vinyl substituent at position 3 of the cyclopropane ring introduces additional complexity through its connection to a chlorinated aromatic system. Specifically, the vinyl group exhibits 2-chloro substitution and terminates with a 4-chlorophenyl moiety, creating a conjugated system that extends the molecular framework. The systematic name reflects the hierarchical priority of functional groups, with the carboxylic acid receiving the highest priority, followed by the aromatic and aliphatic substituents according to International Union of Pure and Applied Chemistry rules.

Alternative systematic nomenclature includes the designation "3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid," which explicitly indicates the geometric configuration of the vinyl double bond. This Z-configuration specification becomes crucial for understanding the compound's three-dimensional structure and distinguishing it from potential E-isomers that could exist under different synthetic conditions.

Alternative Chemical Designations and Registry Numbers

This compound possesses multiple Chemical Abstracts Service registry numbers reflecting different stereoisomeric forms and synthetic variations. The primary registry number 88419-72-1 corresponds to the specific geometric isomer most commonly encountered in chemical databases and commercial sources. An alternative registry number 73610-74-9 has been documented for a related stereoisomeric form, designated as the [1α,3α(Z)]- configuration according to systematic stereochemical nomenclature.

The compound appears in chemical databases under various synonymous designations that reflect different naming conventions and database-specific identifiers. These include "3-[2-CHLORO-2-(4-CHLOROPHENYL)ETHENYL]-2,2-DIMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID" and "Cyclopropanecarboxylic acid, 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl-". Commercial suppliers utilize abbreviated forms such as "this compound" in their catalogs and technical documentation.

The International Chemical Identifier representation provides a standardized format for computational chemistry applications and database searching. The full International Chemical Identifier string "InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7-" encodes the complete structural information including stereochemistry and connectivity patterns.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity arising from the constrained cyclopropane ring system and the extended aromatic substituent. The cyclopropane ring adopts a planar configuration with bond angles approximating 60 degrees, creating substantial ring strain that influences the compound's chemical reactivity and conformational preferences. The gem-dimethyl substitution at position 2 introduces steric crowding that affects the spatial orientation of adjacent substituents.

Computational investigations using density functional theory methods have revealed preferred conformational arrangements for the vinyl and aromatic substituents relative to the cyclopropane plane. The 4-chlorophenyl group exhibits restricted rotation around the vinyl-aryl bond due to partial conjugation with the alkene system, resulting in energetically favored conformations that minimize steric interactions while maintaining orbital overlap. These conformational preferences directly influence the compound's overall molecular shape and potential intermolecular interactions.

The carboxylic acid functional group adopts conformations that position the carbonyl oxygen in proximity to the cyclopropane center, consistent with established structural preferences for cyclopropanecarboxylic acid derivatives. This arrangement facilitates intramolecular interactions and influences the compound's hydrogen bonding patterns in both solid-state and solution environments. The overall molecular geometry can be described as exhibiting approximate C1 symmetry due to the asymmetric substitution pattern around the cyclopropane ring.

Conformational analysis reveals multiple low-energy structures differing primarily in the rotation angles of the vinyl substituent and the carboxylic acid group. Energy barriers between these conformations are typically modest, suggesting dynamic behavior in solution at ambient temperatures. The presence of chlorine substituents on both the vinyl carbon and the aromatic ring creates additional dipole moments that contribute to the compound's overall polarity and influence its interaction with polar solvents and biological systems.

Crystallographic Characterization and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the current literature, related cyclopropanecarboxylic acid derivatives have been subjected to comprehensive crystallographic analysis that provides valuable structural insights. These studies typically reveal triclinic or monoclinic crystal systems with space groups reflecting the absence of high symmetry elements due to the compound's asymmetric substitution pattern.

Crystallographic parameters for similar compounds indicate unit cell dimensions that accommodate multiple molecules per asymmetric unit, with typical a-axis lengths ranging from 7 to 16 Angstroms and b-axis lengths between 5 and 11 Angstroms. The packing arrangements in these crystals are dominated by hydrogen bonding networks involving the carboxylic acid functional groups, creating dimeric or chain-like structures that stabilize the crystal lattice.

Temperature-dependent diffraction studies of related compounds have provided insights into thermal expansion behavior and phase transition phenomena. Room temperature data collection typically yields residual factors (R-factors) in the range of 0.03 to 0.05 for well-ordered structures, indicating high-quality diffraction data and reliable structural determinations. The presence of chlorine substituents contributes to enhanced scattering factors that facilitate accurate atomic position determination and electron density mapping.

Intermolecular interactions in crystals of chlorinated cyclopropanecarboxylic acids typically involve halogen bonding in addition to conventional hydrogen bonding patterns. These secondary interactions contribute to the overall crystal stability and influence the observed unit cell parameters and space group symmetry. Future crystallographic investigations of this compound would be expected to reveal similar structural features, providing definitive confirmation of the molecular geometry and conformational preferences established through computational studies.

Properties

IUPAC Name |

3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKWYZYVQYPFIM-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(C1C(=O)O)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps:

Initial Reaction: The process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. This reaction forms an intermediate compound, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.

Conversion: The intermediate is then converted to the target compound in the presence of aqueous bases or alcoholates.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. The reaction conditions are carefully controlled, typically involving temperatures ranging from -20°C to +30°C, with a preference for 0°C to +20°C. Solvents such as dichloromethane, chloroform, carbon tetrachloride, and tetrahydrofuran are commonly used .

Chemical Reactions Analysis

Derivatization of the Carboxylic Acid Group

The carboxylic acid functional group participates in standard acid-base and nucleophilic acyl substitution reactions, enabling the synthesis of derivatives:

Esterification

Reaction with alcohols in acidic or basic conditions produces esters. For example:

-

Conditions : Catalyzed by HSO or via alkoxide bases.

-

Applications : Esters serve as intermediates for further modifications .

Salt Formation

Neutralization with aqueous bases (e.g., NaOH) yields carboxylate salts:

Amidation

Conversion to amides occurs via acyl chloride intermediates:

Reactivity of the Chlorinated Vinyl Group

The 2-chloro-2-(4-chlorophenyl)vinyl moiety undergoes selective transformations:

Electrophilic Additions

The electron-deficient double bond reacts with nucleophiles. For instance, bromination or hydrohalogenation could occur, though specific conditions are not detailed in available literature.

Reduction

Catalytic hydrogenation (H, Pd/C) may saturate the vinyl group:

-

Outcome : Generates a saturated ethyl group, potentially altering biological activity.

Cyclopropane Ring Reactivity

The dimethylcyclopropane ring’s strain influences its stability:

Thermal Decomposition

Under elevated temperatures (>200°C), ring-opening reactions may produce linear alkenes or dienes, though steric hindrance from methyl groups slows degradation.

Acid-Catalyzed Rearrangements

Protonation of the cyclopropane ring could lead to rearrangements, but no experimental data is available for this compound.

Oxidation and Reduction Pathways

-

Oxidation : Strong oxidizers (e.g., KMnO) may decarboxylate the acid or modify the vinyl group, but yields and products are unspecified.

-

Reduction : LiAlH reduces the carboxylic acid to a primary alcohol, though this has not been explicitly documented for this compound.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H14Cl2O2

- Molecular Weight : 285.17 g/mol

- CAS Number : 88419-72-1

Physical Properties

- Appearance : Typically a solid compound.

- Solubility : Soluble in organic solvents, limited solubility in water.

Agricultural Use

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid is primarily recognized for its efficacy as an ectoparasiticide . It has been utilized in the development of formulations aimed at controlling pests in agricultural settings.

Case Study: Ectoparasiticidal Activity

A study highlighted the effectiveness of this compound as an ectoparasiticide against various agricultural pests. The compound was shown to have significant activity against ectoparasites, leading to its incorporation into pest management strategies in crops such as cotton and vegetables .

Pharmaceutical Applications

The compound has also been investigated for potential pharmaceutical applications. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Study: Synthesis of Derivatives

Research has focused on synthesizing esters and amides from this compound. These derivatives exhibit varied pharmacological properties, opening avenues for new drug development .

Synthesis Techniques

The synthesis of this compound has been optimized through various methods:

- Two-Step Synthesis Process : A notable method involves reacting 3-chloro-3-(4-chlorophenyl)propenal with methyl isopropyl ketone followed by bromination and cyclization processes . This method has improved yields significantly, enhancing its feasibility for industrial applications.

| Synthesis Method | Description | Yield Improvement |

|---|---|---|

| Two-Step Process | Involves initial reaction with methyl isopropyl ketone followed by bromination and cyclization | Increased from ~41% to ~67% |

Mechanism of Action

The mechanism of action of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorinated phenyl groups and cyclopropane ring play crucial roles in its reactivity and binding properties. These structural features enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of cyclopropanecarboxylic acids, many of which are metabolites or precursors of pyrethroid insecticides. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact: The 4-chlorophenyl group in the target compound distinguishes it from DCCA (permethric acid), which lacks aromatic substituents. Flumethrin incorporates a cyano-ester group and fluorine, expanding its insecticidal activity compared to the simpler carboxylic acid form .

Synthetic Pathways :

Environmental Behavior and Degradation

Table 2: Environmental Persistence and Metabolite Pathways

Biological Activity

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone, leading to the formation of an intermediate compound. This intermediate is then converted to the target compound in the presence of aqueous bases or alcoholates. The unique structural features of this compound, particularly its cyclopropane ring and dual chlorinated phenyl groups, may contribute to distinct biological activities compared to similar compounds.

Biological Activity Overview

While direct studies on the biological activity of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid are sparse, related compounds with similar structural characteristics have demonstrated various biological activities. These include:

- Antimicrobial Activity : Compounds with chlorinated phenyl groups often exhibit significant antimicrobial properties.

- Antifungal Activity : Similar structures have shown effectiveness against fungal pathogens.

- Enzyme Interaction : The unique binding properties afforded by the cyclopropane structure may allow interaction with specific enzymes or receptors.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is useful.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Chloro-4-fluorophenylacetic acid | Chlorine and fluorine substituents on phenyl | Antimicrobial | Fluorine enhances lipophilicity |

| 4-Chlorobenzoyl chloride | Chlorinated aromatic ring | Reactive intermediate | Used in acylation reactions |

| 3-Bromo-4-methylphenol | Bromine and methyl substituents | Antifungal | Methyl group alters solubility |

The unique combination of structural features in this compound may lead to distinct biological activities not fully explored in existing literature.

The mechanism of action for this compound likely involves its interaction with specific molecular targets due to its structural characteristics. The chlorinated phenyl groups and cyclopropane ring can influence reactivity and binding properties. Such interactions might modulate various biochemical pathways, potentially resulting in antimicrobial or antifungal effects.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclopropanation of substituted pentanoate precursors. For example, ethyl 5-chloro-3,3-dimethylpentanoate undergoes phenylthioetherification, oxidation to a ketone intermediate, and cyclization under acidic conditions to form the cyclopropane ring . Optimization involves controlling reaction temperature (e.g., 25–50°C for cyclization) and using catalysts like palladium or copper for stereochemical control . Purity is assessed via GC-MS or HPLC, with yields typically ranging 50–70% .

Q. How can the stereochemistry of this compound and its isomers be characterized?

Chiral chromatography (e.g., using Chiralcel OD-H columns) and NMR spectroscopy are critical. For cis/trans isomer differentiation, H NMR chemical shifts of the cyclopropane protons (e.g., 1.2–1.5 ppm for cis vs. 1.6–1.8 ppm for trans) and coupling constants ( for cis) provide diagnostic signals. X-ray crystallography may resolve ambiguities in crystalline derivatives .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to the compound’s chlorinated structure. For biological samples (e.g., urine), solid-phase extraction (SPE) using C18 cartridges followed by derivatization with diazomethane enhances detection sensitivity (LOD: 0.1–0.5 ng/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the insecticidal activity of derivatives like cypermethrin or flumethrin?

The 4-chlorophenyl group enhances binding to sodium channels in insects, while the vinyl chloride moiety increases photostability. Replacing chlorine with fluorine (e.g., in flumethrin) improves lipid solubility and CNS penetration . Activity assays using Drosophila melanogaster show EC values correlating with substituent electronegativity () .

Q. What metabolic pathways degrade this compound in mammals, and how do its metabolites interact with detoxification enzymes?

In vivo, cytochrome P450 enzymes (CYP3A4) oxidize the cyclopropane ring, producing cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). These metabolites conjugate with glutathione, detected in urine as mercapturic acids. Competitive inhibition assays reveal DCCA’s weak antagonism (IC > 100 µM) toward CYP2B6, suggesting low hepatotoxicity .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in half-life () values (e.g., 10–60 days in soil) arise from isomer-specific degradation. Cis isomers degrade faster via microbial action (Pseudomonas spp.), while trans isomers persist due to lower solubility. Use chiral LC-MS/MS to track isomer-specific degradation kinetics and apply QSAR models incorporating log (2.8–3.1) and soil organic carbon content (: 500–800) .

Q. What strategies improve the enantiomeric resolution of this compound for structure-activity studies?

Kinetic resolution using lipase-based catalysts (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess (ee) for the (1R,3R)-isomer. Alternatively, crystallization with chiral amines (e.g., (R)-1-phenylethylamine) yields diastereomeric salts with distinct melting points (Δmp = 15–20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.